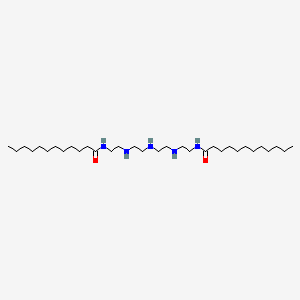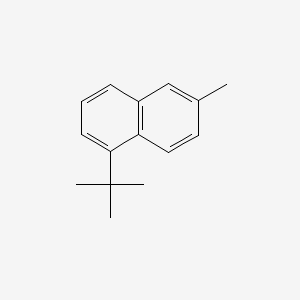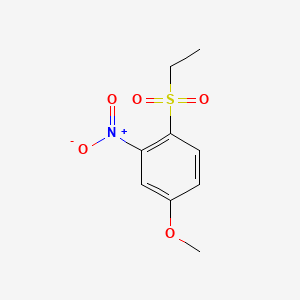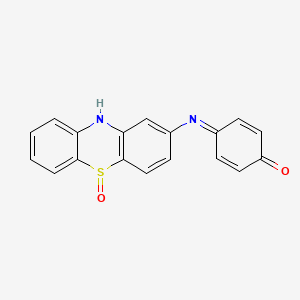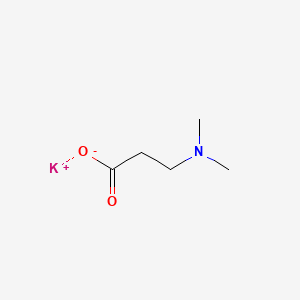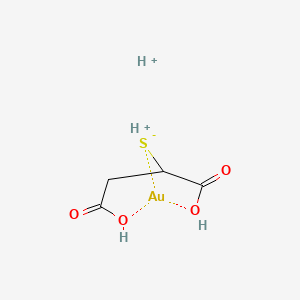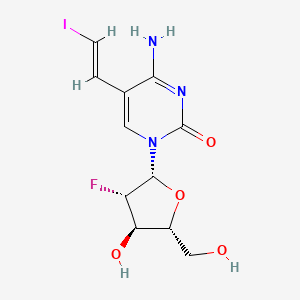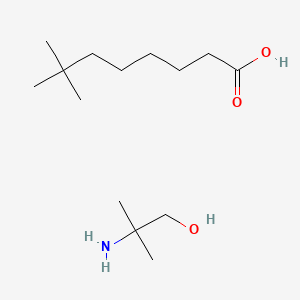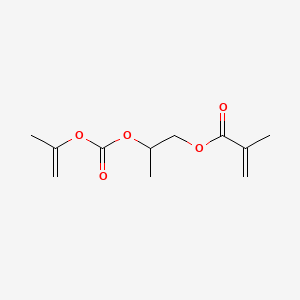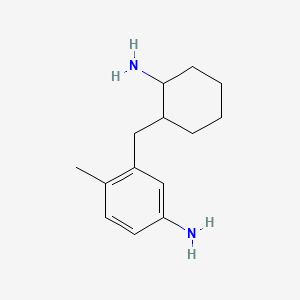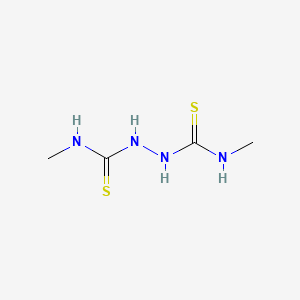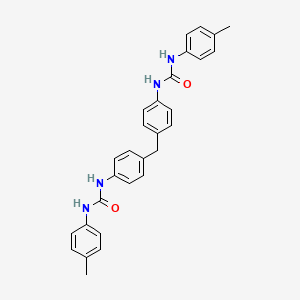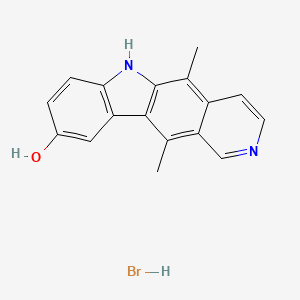
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide is a heterocyclic organic compound known for its unique structure and significant biological activities. It is a derivative of ellipticine, a natural product isolated from the plant Ochrosia elliptica.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by methylation and subsequent bromination to yield the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
化学反応の分析
Types of Reactions
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in medicinal chemistry for drug development .
科学的研究の応用
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its anti-cancer properties, particularly its ability to intercalate with DNA and inhibit topoisomerase II.
作用機序
The compound exerts its effects primarily through intercalation with DNA, disrupting the normal function of the DNA molecule. This leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Additionally, it can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting kinases involved in cell proliferation .
類似化合物との比較
Similar Compounds
Ellipticine: The parent compound, known for its anti-cancer properties.
9-Hydroxyellipticine: A hydroxylated derivative with similar biological activities.
9-Methoxyellipticine: A methoxylated derivative with enhanced solubility and bioavailability.
Uniqueness
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide stands out due to its specific substitution pattern, which enhances its ability to intercalate with DNA and its overall stability. This makes it a valuable compound for further research and potential therapeutic applications .
特性
CAS番号 |
93841-53-3 |
|---|---|
分子式 |
C17H15BrN2O |
分子量 |
343.2 g/mol |
IUPAC名 |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrobromide |
InChI |
InChI=1S/C17H14N2O.BrH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H |
InChIキー |
VFVURWBESHQRSY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


